molecular formula C12H9ClN2O2 B13745235 E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline

E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline

Cat. No.: B13745235
M. Wt: 248.66 g/mol
InChI Key: HQGAWPNIBDCSMC-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline can be achieved through various synthetic routes. One common method involves the use of the Vilsmeier-Haack reagent, which is a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reagent is used to formylate the quinoline ring, followed by nitration and chlorination reactions to introduce the nitro and chloro groups, respectively .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chloro group can produce various substituted quinoline derivatives .

Scientific Research Applications

E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in substitution reactions, modifying the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline include other quinoline derivatives such as:

Uniqueness

This compound is unique due to the presence of both nitro and chloro groups on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

2-chloro-8-methyl-3-[(E)-2-nitroethenyl]quinoline

InChI

InChI=1S/C12H9ClN2O2/c1-8-3-2-4-9-7-10(5-6-15(16)17)12(13)14-11(8)9/h2-7H,1H3/b6-5+

InChI Key

HQGAWPNIBDCSMC-AATRIKPKSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=C/[N+](=O)[O-]

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=C[N+](=O)[O-]

Origin of Product

United States

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